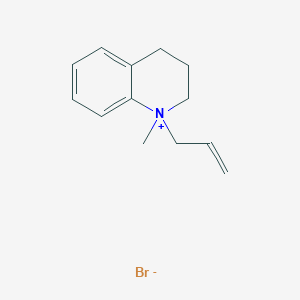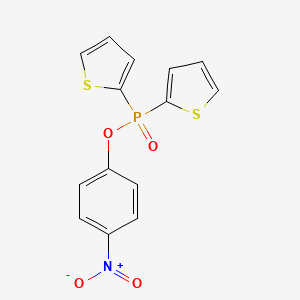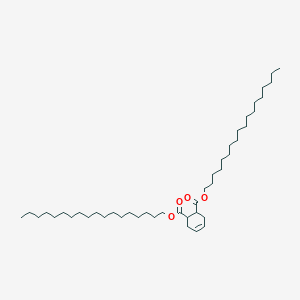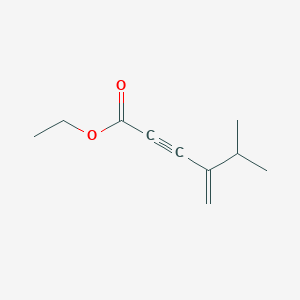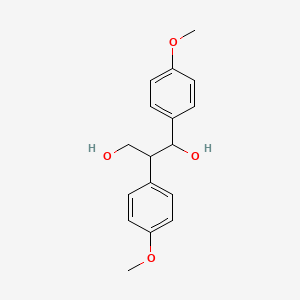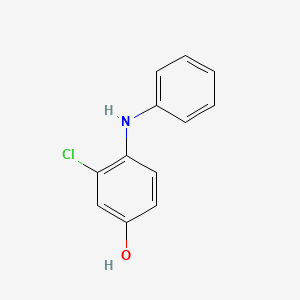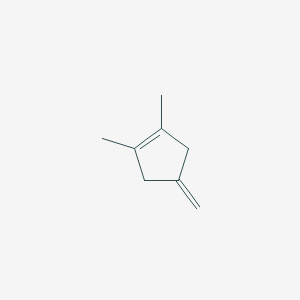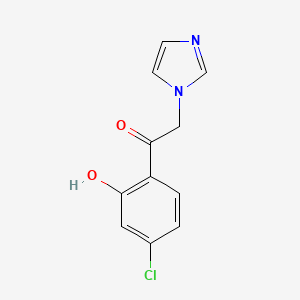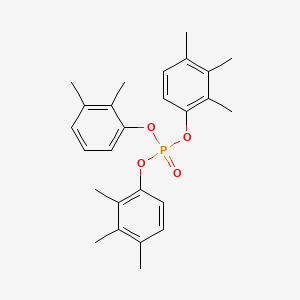![molecular formula C11H18O4 B14419018 1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate CAS No. 82372-19-8](/img/structure/B14419018.png)
1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxaspiro[45]decan-3-ylmethyl acetate is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a dioxane ring and a cyclohexane ring, with an acetate group attached to the spiro carbon The molecular formula of 1,4-Dioxaspiro[45]decan-3-ylmethyl acetate is C10H16O4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic dioxane ring. The resulting 1,4-dioxaspiro[4.5]decane is then reacted with acetic anhydride to introduce the acetate group .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as montmorillonite KSF can enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of biolubricants.
Wirkmechanismus
The mechanism of action of 1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.4]decan-3-ylmethyl acetate: Similar structure but with a smaller ring size.
1,6-Dioxaspiro[4.5]decan-3-ylmethyl acetate: Contains an additional oxygen atom in the ring structure.
1,4-Dioxaspiro[4.5]decan-2-ylmethyl acetate: Differing position of the acetate group
Uniqueness
1,4-Dioxaspiro[45]decan-3-ylmethyl acetate is unique due to its specific spiro linkage and the position of the acetate group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
82372-19-8 |
|---|---|
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1,4-dioxaspiro[4.5]decan-3-ylmethyl acetate |
InChI |
InChI=1S/C11H18O4/c1-9(12)13-7-10-8-14-11(15-10)5-3-2-4-6-11/h10H,2-8H2,1H3 |
InChI-Schlüssel |
CMFIJWZEJGERMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1COC2(O1)CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


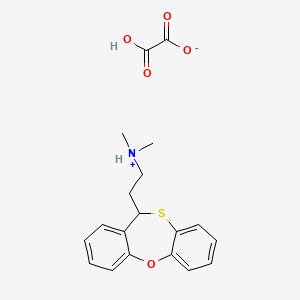
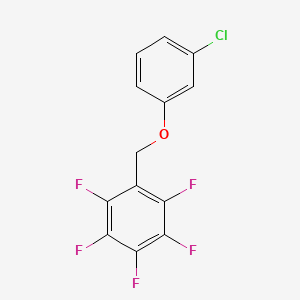
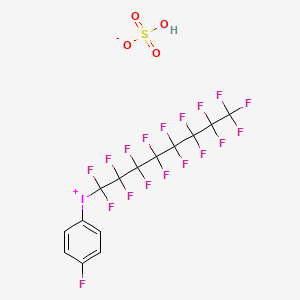
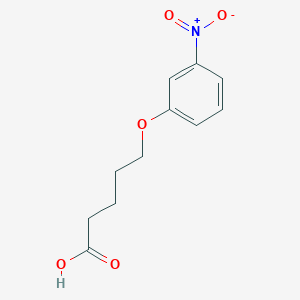
![2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14418976.png)
